REACTION_CXSMILES
|
[C:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:8]([O-:10])=[O:9])[C:2]=2[C:11]([O-:13])=[O:12].[Na+:14].[Na+]>O.[Pd]>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:8]([O-:10])=[O:9])[CH:2]2[C:11]([O-:13])=[O:12].[Na+:14].[Na+:14] |f:0.1.2,5.6.7|
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Name
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disodium bicyclo[2.2.1]heptene-2,3-dicarboxylate
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Quantity
|
10 g
|
Type
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reactant
|
Smiles
|
C12=C(C(C(CC1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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100 g
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 g
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Type
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catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The activated carbon was filtered out
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Type
|
CUSTOM
|
Details
|
Water is removed in vacuo at 75° C
|
Type
|
CUSTOM
|
Details
|
The resulting product was dried
|
Type
|
CUSTOM
|
Details
|
milled (m.p >300° C.)
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C12C(C(C(CC1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |